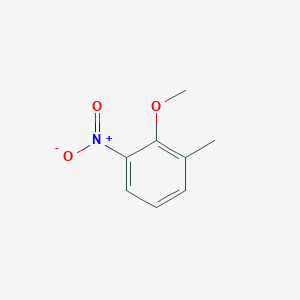

2-Methyl-6-nitroanisole

Descripción general

Descripción

2-Methyl-6-nitroanisole is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as 2-methoxy-1-methyl-3-nitrobenzene and Benzene, 2-methoxy-1-methyl-3-nitro . The molecular weight of this compound is 167.16 g/mol .

Synthesis Analysis

The synthesis technique of a similar compound, 2-methyl-6-nitroaniline, has been studied . In the previous method, acetylation and nitration of 2-methylaniline were completed in one pot, but the nitration reaction temperature was difficult to control. To improve the method, the acetylation and nitration were detached into two parts .Molecular Structure Analysis

The molecular structure of 2-Methyl-6-nitroanisole consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C8H9NO3/c1-6-4-3-5-7 (9 (10)11)8 (6)12-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis

2-Methyl-6-nitroanisole has a density of 1.2±0.1 g/cm3 . Its boiling point is 273.3±20.0 °C at 760 mmHg . The compound is very slightly soluble in water (0.72 g/L at 25 ºC) .Aplicaciones Científicas De Investigación

Occupational Exposure and Health Implications

- Occupational Exposure and Health Risks : 2-Nitroanisole, a related compound to 2-Methyl-6-nitroanisole, is used in the synthesis of azo dyes. Workers exposed to 2-Nitroanisole face potential health risks such as carcinogenicity, acute toxicity, and adverse effects on organs. This compound has shown mutagenic and DNA-damaging properties, and in rodents, it has been associated with preneoplastic and neoplastic alterations in the bladder, kidneys, and large intestine (Starek, 2019).

Analytical and Detection Techniques

- Workplace Air Monitoring : Analytical methods have been developed for determining concentrations of 2-Nitroanisole in workplace air, which is crucial for occupational safety. These methods are based on adsorption, extraction, and chromatographic analysis (Jeżewska & Woźnica, 2020).

Carcinogenicity and Genotoxicity Studies

- Carcinogenic Potential in Humans : Investigations into the genotoxic mechanism of 2-Nitroanisole, a structurally related compound, reveal its binding to DNA in vitro and in vivo, suggesting a carcinogenic potency for humans. This is significant for understanding the potential human health impacts of related nitroanisole compounds (Stiborová et al., 2003).

Chemical Properties and Applications

- Spectral Investigations and Chemical Properties : Studies on 5-chloro-2-nitroanisole, a derivative, reveal insights into its structural, spectroscopic, and electronic properties. These findings are valuable for applications in fields like dye-sensitized solar cells (DSSCs) and nonlinear optical materials (Meenakshi, 2017).

- Synthesis Techniques : Research on the synthesis techniques of 2-Methyl-6-nitroaniline, a derivative, highlights methods to control the nitration process temperature, leading to high yields and purity. This is important for industrial scale production and applications (Sun Cheng-hui, 2009).

Environmental Fate and Impact

- Environmental Fate of Derivatives : The study on 2,4-dinitroanisole (DNAN), a related compound, focuses on its environmental behavior and ecological risk. It examines abiotic and biotic reaction routes and key physicochemical parameters, contributing to the understanding of the environmental impact of nitroaromatic compounds like 2-Methyl-6-nitroanisole (Hawari et al., 2015).

Safety and Hazards

2-Methyl-6-nitroanisole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If ingested, the mouth should be rinsed with water . It is advised to avoid dust formation and breathing mist, gas, or vapors .

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-6-nitroanisole (2MNA) is DNA . The compound has been shown to react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals, which may be responsible for its attack on DNA .

Mode of Action

2MNA interacts with its targets through a series of chemical reactions. It reacts with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals . These radicals can then interact with DNA, potentially causing damage . Additionally, 2MNA also reacts with cresols and anisoles to form methyl ethers .

Biochemical Pathways

The formation of methoxy radicals suggests that it may interfere with oxidative processes

Pharmacokinetics

Information on the pharmacokinetics of 2MNA is limited. For instance, 2MNA is very slightly soluble in water (0.72 g/L at 25 ºC) , which could affect its absorption and distribution in the body. Its molecular weight (167.16 g/mol) and LogP value (2.19) may also influence its pharmacokinetic properties.

Result of Action

The compound’s ability to form methoxy radicals and its potential interaction with dna suggest that it could cause molecular and cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2MNA. For example, its reactivity with hydronium ions suggests that pH levels could affect its activity . Additionally, its solubility in water could influence its distribution in various environments .

Propiedades

IUPAC Name |

2-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSBJPCSPDPAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304852 | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18102-29-9 | |

| Record name | 18102-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-6-NITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)

![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one](/img/structure/B171476.png)